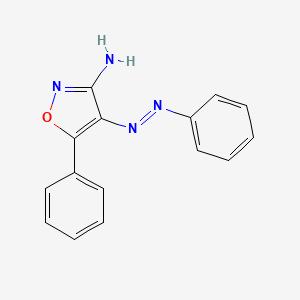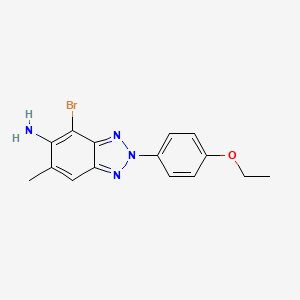![molecular formula C20H21N3O2S B11480785 (2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}-1-phenylbut-2-en-1-one](/img/structure/B11480785.png)
(2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}-1-phenylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}-1-phenylbut-2-en-1-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a thieno[2,3-b]pyridine core, which is known for its biological activity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}-1-phenylbut-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino and methoxymethyl groups. The final step involves the formation of the enone structure through a condensation reaction with a phenylbut-2-en-1-one derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}-1-phenylbut-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone structure to a saturated ketone.
Substitution: The amino and methoxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated ketones.
Wissenschaftliche Forschungsanwendungen
(2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}-1-phenylbut-2-en-1-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure and may have similar biological activities.
Phenylbut-2-en-1-one derivatives: These compounds have a similar enone structure and may undergo similar chemical reactions.
Uniqueness
(2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}-1-phenylbut-2-en-1-one: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H21N3O2S |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
(E)-3-[[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino]-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C20H21N3O2S/c1-12-9-15(11-25-3)17-18(19(21)26-20(17)23-12)22-13(2)10-16(24)14-7-5-4-6-8-14/h4-10,22H,11,21H2,1-3H3/b13-10+ |
InChI-Schlüssel |
ANENUWIKUOIJCJ-JLHYYAGUSA-N |
Isomerische SMILES |
CC1=CC(=C2C(=C(SC2=N1)N)N/C(=C/C(=O)C3=CC=CC=C3)/C)COC |
Kanonische SMILES |
CC1=CC(=C2C(=C(SC2=N1)N)NC(=CC(=O)C3=CC=CC=C3)C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11480705.png)

![7-(furan-2-yl)-3-(pyridin-4-yl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11480714.png)
![ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate](/img/structure/B11480722.png)
![7-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11480725.png)
![5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11480732.png)
![N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B11480742.png)
![5-Ethyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11480745.png)
![N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11480747.png)
![5-Chloro-2-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzothiazole](/img/structure/B11480750.png)
![2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B11480758.png)
![3-chloro-N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-4-methylbenzamide](/img/structure/B11480760.png)
